molecular formula C17H17FN4O2S B2560240 ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate CAS No. 893911-11-0

ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate

Cat. No.: B2560240
CAS No.: 893911-11-0
M. Wt: 360.41
InChI Key: HZISUPCCLCDFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate” is a complex organic molecule that contains several functional groups and structural features. It has a pyrazolo[3,4-d]pyrimidin-4-yl core, which is a type of heterocyclic compound . This core is substituted with a 4-fluorophenyl group and a thioether linked to an ethyl butanoate group.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyrimidin-4-yl core, the 4-fluorophenyl group, the thioether, and the ethyl butanoate group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrazolo[3,4-d]pyrimidin-4-yl core might undergo reactions typical of heterocyclic compounds, while the 4-fluorophenyl group, the thioether, and the ethyl butanoate group might each have their own characteristic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds with the pyrazolo[3,4-d]pyrimidin structure have been the focus of synthesis and chemical property studies. For instance, the synthesis of pyrazolopyrimidinyl keto-esters and their enzymatic activity have been explored, revealing the potent effect of newly prepared compounds on increasing the reactivity of cellobiase. These studies involve the preparation of derivatives and their reaction with hydrazines, ortho-phenylenediamine, and other reagents to obtain new 5-substituted pyrazolopyrimidin-4-ones (Mohamed Abd & Gawaad Awas, 2008).

Biological and Antimicrobial Activities

Research into the biological activities of pyrazolo[3,4-d]pyrimidin derivatives has identified significant antimicrobial properties. For example, novel pyrazolo[3,4-d]pyrimidin derivatives have been synthesized and demonstrated substantial antibacterial and antifungal activities. This research highlights the potential of such compounds in developing new antimicrobial agents (C. N. Khobragade et al., 2010).

Antitumor and Anticancer Applications

The synthesis and evaluation of heterocyclic compounds containing the pyrazolo[3,4-d]pyrimidin framework have also been directed towards anticancer applications. These compounds, through various synthetic pathways, have been assessed for their antiproliferative activity against different human cancer cell lines, revealing high inhibitory effects. Such studies underscore the therapeutic potential of these compounds in oncology (H. Shams et al., 2010).

Insecticidal Assessment

Additionally, some derivatives have been synthesized and tested as insecticidal agents against agricultural pests, such as the cotton leafworm, Spodoptera littoralis. These investigations into the insecticidal properties of pyrazolo[3,4-d]pyrimidin derivatives contribute to the development of new pest control methods (A. Fadda et al., 2017).

Properties

IUPAC Name

ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2S/c1-3-14(17(23)24-4-2)25-16-13-9-21-22(15(13)19-10-20-16)12-7-5-11(18)6-8-12/h5-10,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZISUPCCLCDFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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